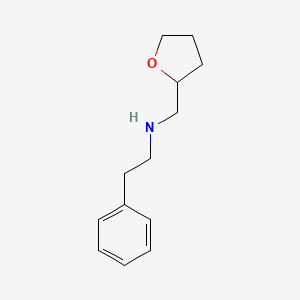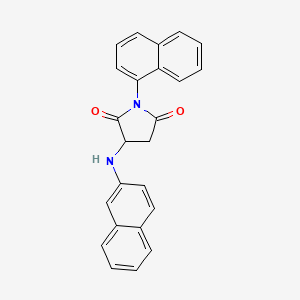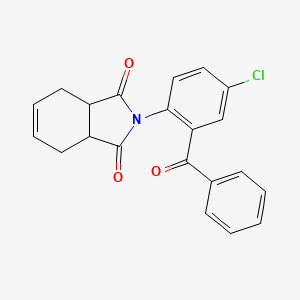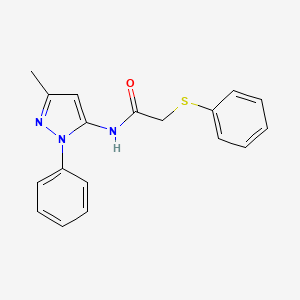![molecular formula C29H22N2O4S B12478844 2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B12478844.png)
2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate is a complex organic compound that features a phenothiazine moiety. Phenothiazine derivatives are known for their diverse biological activities, including antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant properties .
Méthodes De Préparation
The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate involves multiple steps. One common synthetic route includes the reaction of phenothiazine with ethyl oxalyl chloride to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Analyse Des Réactions Chimiques
2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Mécanisme D'action
The mechanism of action of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with cellular membranes and proteins, leading to alterations in cell signaling pathways. This can result in the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress .
Comparaison Avec Des Composés Similaires
2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic agent with similar structural features.
Prochlorperazine: Used to control severe nausea and vomiting.
Each of these compounds has unique properties and applications, but they all share the phenothiazine core structure, which contributes to their biological activities.
Propriétés
Formule moléculaire |
C29H22N2O4S |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamido-2-phenylacetate |
InChI |
InChI=1S/C29H22N2O4S/c32-26(31-22-15-7-9-17-24(22)36-25-18-10-8-16-23(25)31)19-35-29(34)27(20-11-3-1-4-12-20)30-28(33)21-13-5-2-6-14-21/h1-18,27H,19H2,(H,30,33) |
Clé InChI |
QQIUWNOWRVCDFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)NC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,5-dimethoxybenzoate](/img/structure/B12478783.png)
![3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478792.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B12478806.png)
![N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B12478811.png)
![N,N'-bis(2,5-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B12478812.png)
![4-(4-ethoxyphenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478815.png)

![3-hydroxy-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478823.png)
![5-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12478834.png)
![N-(4-bromophenyl)-3-[(4-tert-butylphenyl)sulfanyl]propanamide](/img/structure/B12478841.png)
